1-ethyl-3-(4-methoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
1-ethyl-3-(4-methoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets such as dna minor groove binders, kinase inhibitors, and α2-noradrenaline receptors . These targets play crucial roles in cellular processes, including DNA replication, signal transduction, and neurotransmission.
Mode of Action
For instance, some guanidine derivatives have been found to bind to the DNA minor groove, potentially interfering with DNA replication .
Biochemical Pathways
For instance, guanidine derivatives have been found to inhibit kinases, which are key components of signal transduction pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
The synthesis of 1-ethyl-3-(4-methoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one involves several steps. One common synthetic route includes the reaction of 4-methoxybenzenesulfonyl chloride with 1-ethyl-6-methyl-1,4-dihydroquinolin-4-one in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-ethyl-3-(4-methoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at the 2- and 8-positions, using reagents like bromine or chlorine under acidic conditions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases such as cancer and bacterial infections due to its ability to interfere with specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers and dyes.
Comparison with Similar Compounds
1-ethyl-3-(4-methoxybenzenesulfonyl)-6-methyl-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug, chloroquine has a different substitution pattern on the quinoline ring.
Quinoline N-oxides: These compounds have an oxygen atom bonded to the nitrogen in the quinoline ring, which alters their chemical reactivity and biological activity.
Tetrahydroquinolines: These are fully saturated derivatives of quinoline and have different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-ethyl-3-(4-methoxyphenyl)sulfonyl-6-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-4-20-12-18(19(21)16-11-13(2)5-10-17(16)20)25(22,23)15-8-6-14(24-3)7-9-15/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNECAAXKMJLECN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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